molecular formula C10H8N2O2 B1605682 6-Methyl-8-nitroquinoline CAS No. 68420-92-8

6-Methyl-8-nitroquinoline

Cat. No. B1605682
CAS RN: 68420-92-8
M. Wt: 188.18 g/mol
InChI Key: APXIIWAJZKHFIV-UHFFFAOYSA-N
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Description

6-Methyl-8-nitroquinoline, also known as 6-Methoxy-8-nitroquinoline or methyl 8-nitro-6-quinolyl ether, is a chemical compound with the molecular formula C10H8N2O3 . It is used in treating and preventing pancreatic cancer and in the preparation of quinoline derivatives as antiparasitic agents useful in the prophylaxis and treatment of malaria and parasitic diseases .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 6-Methyl-8-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 204.1821 .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in addition reactions with azomethine ylides to form pyrroloquinolines . They can also undergo substitution reactions and rearrangements .


Physical And Chemical Properties Analysis

6-Methyl-8-nitroquinoline is a yellow crystalline powder . It has a molecular weight of 204.18 g/mol . The melting point ranges from 158°C to 162°C .

Scientific Research Applications

Carcinogenic Properties

6-Methyl-8-nitroquinoline has been examined for its carcinogenic properties. A study found that certain quinoline derivatives, including 6-nitroquinoline and 8-nitroquinoline, exhibited mutagenic properties and induced forestomach tumors in rats (Fukushima et al., 1981).

Fluorescent Chemosensors

6-Methyl-8-nitroquinoline is utilized in the development of fluorescent chemosensors for detecting metal ions. A study synthesized chemosensors based on 8-aminoquinoline derivatives for selectively sensing Zn2+ and Al3+ ions, indicating potential for biological applications (Ghorai et al., 2020).

Chemical Synthesis and Modifications

Research has been conducted on the oxidative methylamination of nitroquinolines, including 6-methyl-8-nitroquinoline, transforming them into various substituted compounds, which can be used for further chemical studies (Woźniak & Grzegożek, 1993). Additionally, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems has been explored (Couch et al., 2008).

Fluorimetric Detection and Tautomerism

6-Methyl-8-nitroquinoline derivatives have been used in studies related to fluorimetric detection and understanding tautomerism in such compounds (Zavala et al., 1985).

Hypoxia-Selective Cytotoxins

Research on 4-alkylamino nitroquinolines, including derivatives of 6-methyl-8-nitroquinoline, has shown their potential as hypoxia-selective cytotoxins, providing insights into their use in targeting hypoxic tumor cells (Denny et al., 1992).

Novel Synthetic Methods

Studies have been conducted on novel synthetic methods involving 6-methyl-8-nitroquinoline, such as the Friedländer Methodology, to create complex chemical structures (Riesgo et al., 1996).

Cytotoxicity and Metabolic Activation

The cytotoxic potency and metabolic activation of bioreductive drugs, including 6-methyl-8-nitroquinoline derivatives, have been studied to understand their effectiveness and selectivity under varying oxygen conditions (Siim et al., 1994).

Proton Sponge Synthesis

6-Methyl-8-nitroquinoline has been used in the synthesis of new quinoline proton sponges, expanding its application in chemical research (Dyablo et al., 2015).

Nucleophilic Displacement Studies

Research has also focused on the direct amination of nitroquinoline derivatives via nucleophilic displacement, including studies on 6-methyl-8-nitroquinoline (Wantulok et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods represents an urgent challenge . The synthesis of heterocyclic compounds based on nitroquinolines is a promising area of research .

properties

IUPAC Name

6-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIIWAJZKHFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071531
Record name 6-Methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-8-nitroquinoline

CAS RN

68420-92-8
Record name 6-Methyl-8-nitroquinoline
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-methyl-8-nitro-
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Record name 6-Methyl-8-nitroquinoline
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Record name Quinoline, 6-methyl-8-nitro-
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Record name 6-Methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JD Capps - Journal of the American Chemical Society, 1947 - ACS Publications
In the polymerization of butadiene, phenylso-dium exerts a catalytic effect, which is distinct from the stepwise addition process imparted by amylsodium. Amylpotassium at 0 causes an …
Number of citations: 14 pubs.acs.org
SW Tinsley - Journal of the American Chemical Society, 1955 - ACS Publications
… This compound was converted readily to 6-methyl-8-nitroquinoline by warming in acetic acid… warmed in acetic acid, a mixture of 3-bromo-6-methyl-8-nitroquinoline and its hydrobromide …
Number of citations: 6 pubs.acs.org
R Long, K Schofield - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… rendered strongly alkaline and steam-distilled, except in the case of 6-butyl- and 6-dodecylquinoline, which were extracted with ether, and of 6-methyl-8-nitroquinoline which separated …
Number of citations: 9 pubs.rsc.org
RE Vanderlinde, FD Vasington… - Journal of the American …, 1955 - ACS Publications
… warmed in acetic acid, a mixture of 3-bromo-6-methyl-8-nitroquinoline and its hydrobromide precipitated. Stirring with ammonia andcrystallizing from alcoholgave pure 3-bromo-6-methyl…
Number of citations: 10 pubs.acs.org
HD Arce, JL Greene Jr, JD Capps - Journal of the American …, 1950 - ACS Publications
… dimethyl sulfate addition product and oxidized with 30% hydrogen peroxide under conditions similar to those previously reported by Capps2 for changing 6-methyl-8-nitroquinoline into …
Number of citations: 0 pubs.acs.org
C Sen, T Sahoo, H Singh, E Suresh… - The Journal of Organic …, 2019 - ACS Publications
An efficient photocatalytic method was developed for the remote C5-H bond carboxylation of 8-aminoquinoline amide and sulfonamide derivatives. This methodology uses in situ …
Number of citations: 30 pubs.acs.org
NP Buu-Hoï, P Jacquignon… - Journal of the Chemical …, 1963 - pubs.rsc.org
… Intermediates.-3-, 5-, 6-, 7-, and 8-quinolylhydrazine were prepared by routine meth0ds.l' 6-Methyl-8-nitroquinoline (39 g.), b. p. 244'/30 mm., mp 122" (from ethanol) (1it.,l2 mp 122"), …
Number of citations: 0 pubs.rsc.org
MM Sprung, FO Guenther - Journal of the American Chemical …, 1955 - ACS Publications
4) is somewhat puzzling, since it normally would be expected in higher yield than either the trimer or pentamer. It is possible that a minor portion of the cyclic tetramer is present as a …
Number of citations: 12 pubs.acs.org
J Roy, A Kyani, M Hanafi, Y Xu… - Journal of Medicinal …, 2023 - ACS Publications
Sigma 2 receptor (σ2R) is overexpressed in select cancers and is regarded as a biomarker for tumor proliferation. σ2R ligands are emerging as promising theranostics for cancer and …
Number of citations: 3 pubs.acs.org
KC John - 1966 - search.proquest.com
… 2,3-Diethyl-6-methyl-8-nitroquinoline …
Number of citations: 0 search.proquest.com

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